molecular formula C15H20ClN3O3S3 B10826726 1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride CAS No. 94662-53-0

1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride

Cat. No.: B10826726
CAS No.: 94662-53-0
M. Wt: 422.0 g/mol
InChI Key: HRDIWHIRZHEAIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Wy-45727 involves several steps:

Chemical Reactions Analysis

Wy-45727 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Wy-45727 has been extensively studied for its applications in various fields:

Mechanism of Action

Wy-45727 exerts its effects by selectively antagonizing histamine H2 receptors. This inhibition reduces gastric acid secretion by blocking the action of histamine on parietal cells in the stomach. The compound’s molecular targets include the histamine H2 receptors, and its pathways involve the inhibition of cyclic AMP production, which is crucial for acid secretion .

Comparison with Similar Compounds

Wy-45727 is structurally similar to other histamine H2 receptor antagonists like ranitidine and cimetidine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Ranitidine
  • Cimetidine
  • Famotidine

These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Properties

CAS No.

94662-53-0

Molecular Formula

C15H20ClN3O3S3

Molecular Weight

422.0 g/mol

IUPAC Name

1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C15H19N3O3S3.ClH/c1-18(2)7-11-3-4-12(21-11)8-22-6-5-16-15-13-9-23-10-14(13)24(19,20)17-15;/h3-4,9-10H,5-8H2,1-2H3,(H,16,17);1H

InChI Key

HRDIWHIRZHEAIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN=C2C3=CSC=C3S(=O)(=O)N2.Cl

Origin of Product

United States

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